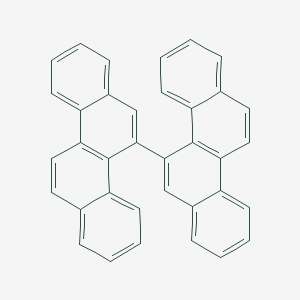

5,5'-Bichrysene

Description

5,5'-Bichrysene is a polycyclic aromatic hydrocarbon (PAH) consisting of two chrysene moieties linked at the 5,5' positions. These analogs are characterized by rigid aromatic backbones, which influence their electronic, optical, and bioactive behaviors .

Properties

Molecular Formula |

C36H22 |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

5-chrysen-5-ylchrysene |

InChI |

InChI=1S/C36H22/c1-7-15-29-23(9-1)17-19-31-27-13-5-3-11-25(27)21-33(35(29)31)34-22-26-12-4-6-14-28(26)32-20-18-24-10-2-8-16-30(24)36(32)34/h1-22H |

InChI Key |

WXLLLRUXIVBRGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C5=CC6=CC=CC=C6C7=C5C8=CC=CC=C8C=C7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bichrysene typically involves a multi-step process starting from smaller molecular precursors. One common method includes the oxidative cyclodehydrogenation of 11,11’-dibromo-5,5’-bichrysene using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and trifluoromethanesulfonic acid (TfOH) to yield the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5,5’-Bichrysene undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert 5,5’-Bichrysene into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

5,5’-Bichrysene has several applications in scientific research:

Biology: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.

Medicine: Investigated for its potential role in drug development and as a model compound for studying the effects of polycyclic aromatic hydrocarbons on health.

Mechanism of Action

The mechanism of action of 5,5’-Bichrysene involves its interaction with various molecular targets and pathways. In materials science, its unique structure allows it to act as a precursor for the synthesis of graphene-like materials with specific electronic properties. In biological systems, it may interact with cellular components, leading to various biochemical effects .

Comparison with Similar Compounds

Structural Analogues

a) 5,5'-Dimethyl/Diphenylhydantoin-Spinorphin Conjugates

These derivatives (e.g., Dm-S and Ph-S) feature hydantoin moieties linked to peptide chains. Key structural differences from 5,5'-Bichrysene include:

- Substituent Effects : Methyl (Dm) and phenyl (Ph) groups in hydantoin derivatives introduce steric hindrance and alter intermolecular hydrogen bonding, whereas 5,5'-Bichrysene lacks such substituents, leading to a planar aromatic system .

- Conformational Flexibility: Hydantoin-linked peptides exhibit conformational changes due to amino acid rearrangements, while 5,5'-Bichrysene’s fused rings restrict flexibility, enhancing π-π stacking .

b) 5,5'-(1,4-Phenylenedimethylylidene)bis-dihydropyrimidinedione

This compound () shares a bis-aromatic core but differs in heteroatom composition (N and S atoms in pyrimidine rings vs. all-carbon chrysene).

c) 2,2'-Bipyridine-5,5'-dicarboxylic Acid

A coordination polymer precursor with two pyridine rings linked at 5,5' positions. Unlike 5,5'-Bichrysene, its carboxyl groups enable metal chelation and solubility in polar solvents, broadening applications in catalysis and materials science .

Physicochemical Properties

Key Observations :

- LogP : 5,5'-Bichrysene’s higher predicted LogP (vs. Dm-S) suggests greater lipophilicity, favoring membrane permeability and bioaccumulation .

- Optical Properties : Aromatic systems like 5,5’-diethynyl-2,2’-bithiophene () show red-shifted absorption spectra compared to 5,5'-Bichrysene due to extended conjugation .

Bioactive Properties

Mechanistic Insights :

- Spinorphin derivatives with 5,5'-substituents show anticonvulsant activity independent of hydantoin residues, suggesting that 5,5'-Bichrysene’s rigid structure may similarly modulate ion channels or neurotransmitter receptors .

- Antimicrobial activity in dichlorinated PAHs () correlates with halogen-induced electrophilicity, a trait absent in non-halogenated 5,5'-Bichrysene .

Stability and Degradation

- 5,5'-Bichrysene : Predicted to resist hydrolysis due to lack of reactive functional groups.

- Spinorphin Conjugates: Dm-S and Ph-S degrade at >40°C, with Ph-S showing partial hydrolysis after 12 hours .

- 2,2'-Bipyridine-5,5'-dicarboxylic Acid : Stable under physiological pH but prone to decarboxylation at high temperatures .

Biological Activity

5,5'-Bichrysene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention in recent years due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with 5,5'-Bichrysene.

Synthesis of 5,5'-Bichrysene

The synthesis of 5,5'-Bichrysene can be achieved through various methods, including the cyclodehydrogenation of polyphenylene precursors. Recent advancements have allowed for the selective synthesis of this compound under mild conditions, which is critical for preserving its biological activity. The synthetic routes often involve the use of palladium-catalyzed reactions, such as the Sonogashira coupling method .

Antimicrobial Properties

Research has indicated that 5,5'-Bichrysene exhibits significant antimicrobial activity. In a study focusing on various benzoxazinorifamycin derivatives, it was found that compounds structurally related to Bichrysene demonstrated potent activities against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed superior efficacy against Mycobacterium tuberculosis compared to traditional antibiotics like rifampicin .

Table 1: Antimicrobial Activity of Bichrysene Derivatives

| Compound Name | Activity Against | MIC (µg/ml) |

|---|---|---|

| 5,5'-Bichrysene | Mycobacterium tuberculosis | < 25 |

| Benzoxazinorifamycin derivative | Mycobacterium intracellulare | < 50 |

| Rifampicin | Mycobacterium tuberculosis | > 50 |

Cytotoxic Effects

While exploring the cytotoxic effects of Bichrysene, studies have revealed mixed results. Some derivatives were found to exhibit toxicity towards human lymphocytes, indicating a need for caution in therapeutic applications. The antioxidant activity of these compounds also varies; for instance, certain flavonoid derivatives exhibited strong antioxidant properties while others did not .

Anti-inflammatory Properties

In addition to its antimicrobial effects, Bichrysene and its derivatives have shown anti-inflammatory properties. In comparative studies with established anti-inflammatory drugs like mefenamic acid, certain flavonoids derived from Bichrysene exhibited higher anti-inflammatory activity . This suggests potential applications in treating inflammatory diseases.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial properties of various flavonoids isolated from Combretum erythrophyllum highlighted the effectiveness of Bichrysene-related compounds against Vibrio cholerae and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 25-50 µg/ml, showcasing their potential as natural antibiotics .

- Toxicity Assessment : Another investigation focused on the safety profile of Bichrysene derivatives revealed that while some compounds exhibited promising antimicrobial activity, they also posed risks of cytotoxicity to human cells. This dual nature necessitates thorough evaluation before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.